molecular formula C11H14F3NO2S B14350073 1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide CAS No. 95573-43-6

1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide

Cat. No.: B14350073
CAS No.: 95573-43-6
M. Wt: 281.30 g/mol
InChI Key: SYYIOCHBDBYUEK-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide is a chemical compound characterized by the presence of trifluoromethyl and sulfonamide groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide typically involves the reaction of 1,1,1-trifluoromethanesulfonyl chloride with 4-phenylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Cycloaddition Reactions: It can participate in cycloaddition reactions, forming cyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like acetonitrile or dimethylformamide and temperatures ranging from room temperature to 80°C.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used, with conditions varying based on the desired product.

    Cycloaddition Reactions: Reagents like diphenyldiazomethane are used, with conditions including solvents like tetrahydrofuran and temperatures around 60-70°C.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions can produce cyclic compounds with unique properties.

Scientific Research Applications

1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The sulfonamide group can also participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide
  • 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide

Comparison

Compared to similar compounds, 1,1,1-Trifluoro-N-(4-phenylbutyl)methanesulfonamide is unique due to its specific structural features, such as the 4-phenylbutyl group. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the presence of the 4-phenylbutyl group may enhance its interaction with certain biological targets, making it more effective in specific applications.

Properties

CAS No.

95573-43-6

Molecular Formula

C11H14F3NO2S

Molecular Weight

281.30 g/mol

IUPAC Name

1,1,1-trifluoro-N-(4-phenylbutyl)methanesulfonamide

InChI

InChI=1S/C11H14F3NO2S/c12-11(13,14)18(16,17)15-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,15H,4-5,8-9H2

InChI Key

SYYIOCHBDBYUEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCNS(=O)(=O)C(F)(F)F

Origin of Product

United States

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